1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol is a natural product found in Schisandra sphenanthera with data available.
Gomisin J
CAS No.: 66280-25-9
VCID: VC21316398
Molecular Formula: C22H28O6
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Gomisin J is a lignan compound primarily found in the fruit of Schisandra chinensis, a plant widely used in traditional herbal medicine. It has been studied for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. This article will delve into the properties, biological activities, and potential applications of Gomisin J. Anticancer ActivityGomisin J has been shown to exhibit strong anticancer effects by inhibiting cell proliferation and inducing cell death in various cancer cell lines. It is particularly effective in apoptosis-resistant cancer cells, where it can induce necroptosis and autophagy-mediated cell death .
Anti-inflammatory and Antiviral ActivitiesGomisin J also displays anti-inflammatory properties and can inhibit HIV-1 replication in H9 T cells . α-Glucosidase InhibitionGomisin J exhibits strong α-glucosidase inhibitory activity, which could be beneficial in managing conditions related to glucose metabolism . Potential ApplicationsGiven its diverse biological activities, Gomisin J holds potential as an anticancer agent, particularly for cancers resistant to apoptosis-inducing drugs. Its antiviral properties make it a candidate for antiretroviral therapies. Additionally, its α-glucosidase inhibitory activity suggests a role in diabetes management. Future Research DirectionsFuture studies should focus on elucidating the molecular pathways through which Gomisin J exerts its effects, particularly its influence on the PI3K/AKT/mTOR pathway. Animal models and clinical trials are necessary to assess its efficacy and safety in humans. |
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CAS No. | 66280-25-9 | ||||||||||||
Product Name | Gomisin J | ||||||||||||
Molecular Formula | C22H28O6 | ||||||||||||
Molecular Weight | 388.5 g/mol | ||||||||||||
IUPAC Name | 3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | ||||||||||||
Standard InChI | InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 | ||||||||||||
Standard InChIKey | PICOUNAPKDEPCA-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O | ||||||||||||
Canonical SMILES | CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | ||||||||||||
Synonyms | gomisin J | ||||||||||||
PubChem Compound | 73158 | ||||||||||||
Last Modified | Aug 15 2023 |
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